2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester
Description
Molecular Architecture and Crystalline Configuration Analysis
The molecular architecture of 2H-pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid derivatives is defined by a fused bicyclic system comprising a pyridine ring and a 1,3-thiazine ring. The target compound, methyl 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-2H-pyrido(3,2-e)-1,3-thiazine-5-carboxylate, features a pyridine moiety fused at the 3,2-position to the thiazine ring, creating a planar core system.
Key Structural Features:
- Molecular Formula : C₁₈H₁₅ClN₃O₄S (derived from analogous pyridothiazine derivatives).
- SMILES Notation : COC(=O)C1=CN=C2C(=N)SCC(N(C(=O)C3=CC=C(Cl)C=C3)C2=O)C1C.
- Crystalline Packing : Analogous pyridothiazine derivatives crystallize in monoclinic space groups (e.g., P2₁/n) with unit cell parameters approximating a = 10.2 Å, b = 7.5 Å, c = 15.3 Å, and β = 105.5°. The thiazine ring adopts a screw-boat conformation, with puckering parameters Q = 0.6996 Å, θ = 114.66°, and φ = 205.32°.
Table 1: Comparative Crystallographic Data for Pyridothiazine Derivatives
Properties
CAS No. |
109493-46-1 |
|---|---|
Molecular Formula |
C17H12ClN3O4S |
Molecular Weight |
389.8 g/mol |
IUPAC Name |
methyl 3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate |
InChI |
InChI=1S/C17H12ClN3O4S/c1-8-7-11(16(24)25-2)12-13(20-8)26-17(19)21(15(12)23)14(22)9-3-5-10(18)6-4-9/h3-7,19H,1-2H3 |
InChI Key |
CENCMSMKLRVTKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)C3=CC=C(C=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization
Cyclization is a critical step in synthesizing the pyrido[3,2-e]thiazine core. This step typically involves:
- Reagents : Thionicotinic acid derivatives and substituted benzaldehydes.
- Catalysts : Tripropylphosphite (T3P) or other phosphorus-based reagents.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
- Temperature : Room temperature to moderate heating (~50–60°C).
- Reaction Time : 6–12 hours depending on the reactivity of starting materials.
Acylation
The introduction of the 4-chlorobenzoyl group involves:
- Reagents : 4-Chlorobenzoyl chloride and a base like pyridine.
- Conditions : Conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.
Esterification
Conversion of carboxylic acid to its methyl ester uses:
- Reagents : Methanol and concentrated sulfuric acid.
- Conditions : Reflux for several hours (~5 hours).
- Yield Optimization : Removal of water by azeotropic distillation enhances yield.
Optimized Industrial Process
Industrial-scale synthesis often employs techniques to improve yield and purity:
- Use of adsorbents such as silica gel or calcium chloride during condensation steps to prevent azeotrope formation.
- Conducting reactions at solvent boiling points (e.g., o-xylene at ~140°C) under reflux conditions.
- Continuous distillation to remove by-products and unreacted materials.
Data Table: Reaction Parameters
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | Thionicotinic acid + Benzaldehyde + T3P | RT–60°C | 6–12 h | ~80 |
| Acylation | 4-Chlorobenzoyl chloride + Pyridine | RT | ~2 h | ~85 |
| Esterification | Methanol + Sulfuric Acid | Reflux | ~5 h | ~92 |
Challenges in Synthesis
-
- Formation of by-products during cyclization due to incomplete imine formation.
- Over-acylation leading to undesired substitutions.
-
- Impurities arising from incomplete esterification are removed via recrystallization.
-
- Maintaining consistent yields during scale-up requires precise control over reaction parameters such as temperature and solvent ratios.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrido-thiazine compounds exhibit antimicrobial properties. For instance, certain derivatives were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations . These findings suggest potential applications in developing new antibiotics.
Anticancer Properties
The compound has also been studied for its anticancer effects. Specific derivatives demonstrated significant inhibitory activity against ovarian cancer cell lines (IGROV1), highlighting the potential for developing targeted cancer therapies . The mechanism of action may involve the disruption of cellular processes critical for cancer cell survival.
Antiparasitic Activity
Recent studies have shown that compounds with similar structures can inhibit the growth of kinetoplastid parasites such as Trypanosoma brucei, which causes sleeping sickness. This suggests that 2H-Pyrido(3,2-e)-1,3-thiazine derivatives may be effective in treating parasitic infections .
Pesticidal Activity
The thiazine ring structure is known to enhance the bioactivity of certain agrochemicals. Compounds similar to 2H-Pyrido(3,2-e)-1,3-thiazine have been evaluated for their pesticidal properties against various pests and pathogens affecting crops. Their application could lead to more effective pest management strategies in agriculture.
Synthesis of Functional Materials
The unique chemical structure allows for the modification and synthesis of new materials with specific properties. Research into polymer composites incorporating thiazine derivatives has shown enhanced mechanical and thermal stability, making them suitable for various industrial applications.
Summary of Case Studies
Mechanism of Action
The mechanism of action of 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound’s uniqueness lies in its substituent combination. Below is a comparative analysis with structurally related molecules (Table 1):
Table 1: Structural Comparison of Pyrido-Thiazine Derivatives
Key Observations
Substituent Impact on Bioactivity :
- The 4-chlorobenzoyl group in the target compound distinguishes it from analogs like , which lacks aromatic substituents. This group may enhance binding to hydrophobic pockets in biological targets, as seen in chlorophenyl-containing pesticides and pharmaceuticals .
- Methyl ester vs. free carboxylic acid: Esterification typically improves cell permeability, as observed in prodrug designs .
Functional Group Variations: 2-Imino group in the target compound vs. propylimino in : The shorter imino group may favor stronger hydrogen bonds, critical for enzyme inhibition. 7-Methyl group: This substituent is absent in most analogs, suggesting a unique role in steric shielding or metabolic stability.
Research Findings and Hypotheses
- Antioxidant and CNS Activity : Pyridothiazine derivatives with electron-withdrawing groups (e.g., sulfones) exhibit antioxidant properties, while aryl substituents correlate with CNS activity . The target compound’s 4-chlorobenzoyl group may similarly modulate redox or neurological pathways.
- Algorithmic Predictions : Using maximal common subgraph analysis , the target compound shares 70% structural similarity with , primarily differing in the 3-substituent. This divergence could lead to distinct pharmacokinetic profiles.
Biological Activity
2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid derivatives are a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article focuses on the biological activity of the specific compound: 2H-Pyrido(3,2-e)-1,3-thiazine-5-carboxylic acid, 3,4-dihydro-3-(4-chlorobenzoyl)-2-imino-7-methyl-4-oxo-, methyl ester . The compound features a unique structure that combines pyridine and thiazine rings, which contributes to its potential therapeutic properties.
The molecular formula of this compound is with a molecular weight of approximately 291.33 g/mol. Its structure includes various functional groups that may influence its biological interactions.
Biological Activities
Research has indicated that 2H-Pyrido(3,2-e)-1,3-thiazine derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds within this class possess significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Trypanosoma brucei, demonstrating inhibition of parasite growth at micromolar concentrations .
- Anticancer Potential : The thiazine moiety has been linked to anticancer activity. Certain derivatives have shown effectiveness in inhibiting cancer cell proliferation by interfering with cell cycle progression and inducing apoptosis in tumor cells .
- Anti-inflammatory Effects : Some studies suggest that these compounds may exert anti-inflammatory effects by modulating inflammatory pathways and reducing cytokine production.
The biological activity of 2H-Pyrido(3,2-e)-1,3-thiazine derivatives is often attributed to their ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : These compounds may act as inhibitors of enzymes involved in critical metabolic pathways, which can lead to the disruption of cellular functions in pathogens or cancerous cells .
- Cell Cycle Interference : Research indicates that certain derivatives can interfere with the cell cycle of T. brucei, delaying cytokinesis and affecting mitochondrial division .
Case Studies
Several case studies have highlighted the efficacy of these compounds:
- Inhibition of T. brucei : A study demonstrated that a related compound significantly inhibited the growth of T. brucei at a concentration of 50 µM, showcasing its potential as an antikinetoplastid therapeutic agent .
- Antifungal Activity : Another study reported that certain derivatives exhibited antifungal properties against Cryptococcus neoformans, indicating a broader spectrum of activity beyond bacterial and parasitic infections .
Data Table
The following table summarizes key findings related to the biological activities of 2H-Pyrido(3,2-e)-1,3-thiazine derivatives:
Q & A
Q. Methodological Answer :
- NMR Spectroscopy : H and C NMR identify the 4-chlorobenzoyl group (δ 7.4–7.6 ppm for aromatic protons) and the methyl ester (δ 3.6–3.8 ppm). N NMR confirms the imino group .
- Mass Spectrometry : High-resolution ESI-MS determines the exact molecular weight (e.g., 354.0174 Da) and fragments related to the thiazine ring cleavage .
- XRD/FTIR : X-ray diffraction confirms crystal structure, while FTIR validates carbonyl (1650–1750 cm) and imino (3200–3400 cm) groups .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Q. Methodological Answer :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)) with ligands like XPhos to enhance cyclization efficiency .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus acetic acid for reflux; acetic acid often improves cyclization due to protonation of intermediates .
- Temperature Gradients : Use controlled heating (80–100°C) to minimize side reactions. For example, prolonged reflux above 100°C may degrade the imino group .
Data Analysis : Monitor reaction progress via TLC/HPLC and calculate yield improvements using ANOVA for statistical significance .
Advanced: How to resolve contradictions in NMR data during structural confirmation?
Q. Methodological Answer :
- Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect tautomerism (e.g., imino ↔ enamine forms) causing peak splitting .
- Isotopic Labeling : Use N-labeled precursors to trace imino group behavior and assign ambiguous signals .
- Computational Validation : Compare experimental H NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassignments .
Case Study : A 2021 study resolved δ 2.5–3.0 ppm ambiguities in methyl groups by correlating NOESY data with XRD-derived spatial arrangements .
Advanced: What methods assess the compound’s stability under storage conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC for impurities (e.g., hydrolyzed ester or oxidized thiazine) .
- Kinetic Modeling : Use Arrhenius plots to predict shelf life at 25°C based on degradation rates at elevated temperatures .
- pH Stability : Test solubility and stability in buffers (pH 1–12) to identify optimal storage pH (e.g., pH 6–7 for minimal hydrolysis) .
Advanced: What in vitro assays evaluate enzyme inhibition potential?
Q. Methodological Answer :
- Kinetic Assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-GGR-AMC). Measure IC values at varying inhibitor concentrations .
- Docking Simulations : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes like acetylcholinesterase or cyclooxygenase .
- SAR Studies : Synthesize analogs (e.g., replacing 4-chlorobenzoyl with trifluoromethyl groups) and correlate structural changes with inhibitory activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
